![molecular formula C17H13Cl2N3O3 B14197398 4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one CAS No. 918664-15-0](/img/structure/B14197398.png)
4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-chlorophenyl groups attached to the triazine ring via methoxy linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-chlorophenol with cyanuric chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 4-chlorophenol displace the chlorine atoms on the cyanuric chloride, forming the desired triazine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted triazine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against a range of bacterial and fungal pathogens.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it can inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the production of herbicides and pesticides, where its triazine core plays a crucial role in the inhibition of photosynthesis in target plants.
Wirkmechanismus
The mechanism of action of 4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.
Anticancer Activity: It inhibits the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis through the activation of caspase enzymes.
Herbicidal Activity: The compound inhibits the photosystem II complex in plants, preventing the conversion of light energy into chemical energy and ultimately leading to plant death.
Vergleich Mit ähnlichen Verbindungen
4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one can be compared with other triazine derivatives such as:
Atrazine: A widely used herbicide that also inhibits photosystem II in plants. Unlike this compound, atrazine is more selective for grassy weeds.
Simazine: Another herbicide with a similar mode of action to atrazine but with a different spectrum of activity.
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives, including this compound.
The uniqueness of this compound lies in its dual functionality as both an antimicrobial and anticancer agent, in addition to its herbicidal properties.
Eigenschaften
CAS-Nummer |
918664-15-0 |
|---|---|
Molekularformel |
C17H13Cl2N3O3 |
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
4,6-bis[(4-chlorophenyl)methoxy]-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-13-5-1-11(2-6-13)9-24-16-20-15(23)21-17(22-16)25-10-12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,21,22,23) |
InChI-Schlüssel |
ZVSXWAJONQVOAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=NC(=NC(=O)N2)OCC3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


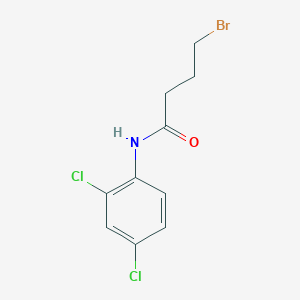
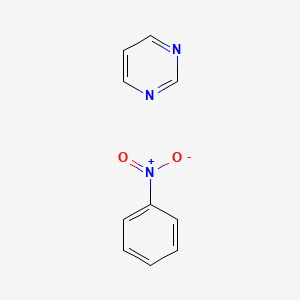
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)

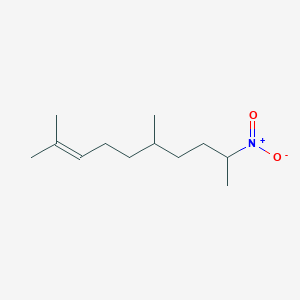
![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
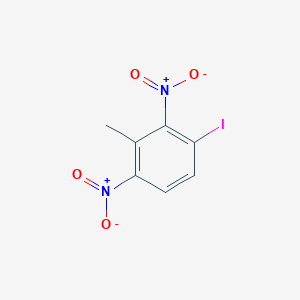

![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)

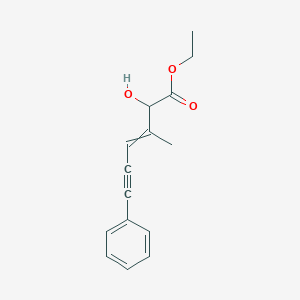

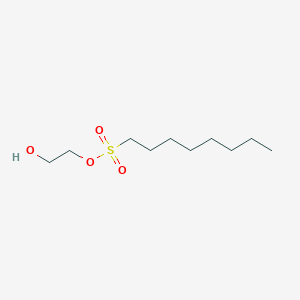
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)
